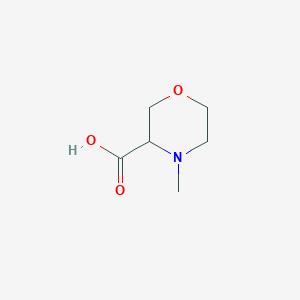

4-Methylmorpholine-3-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXUSBLNCTAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610208 | |

| Record name | 4-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240518-88-0 | |

| Record name | 4-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylmorpholine-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methylmorpholine-3-carboxylic acid (CAS No. 1240518-88-0), a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, including predicted values, data from structurally analogous compounds, and established analytical methodologies. The guide is intended for researchers, scientists, and drug development professionals, offering not only a characterization of the molecule but also a framework for its experimental evaluation, grounded in the principles of medicinal chemistry and drug discovery.[2][3][4][5]

Introduction: The Role of Physicochemical Properties in Drug Discovery

The journey of a candidate molecule from initial synthesis to a viable drug product is heavily dictated by its physicochemical properties. These characteristics, including ionization constant (pKa), lipophilicity (logP/logD), solubility, and solid-state properties, govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[5][6] An optimal physicochemical profile is essential for achieving desired pharmacokinetic and pharmacodynamic outcomes, while minimizing off-target effects and toxicity.[2][3] this compound, with its tertiary amine, carboxylic acid, and morpholine core, presents a multifaceted profile that warrants detailed investigation for its potential applications. This guide will deconstruct these properties, explain their significance, and provide robust protocols for their experimental determination.

Molecular Structure and Identification

This compound is a chiral molecule containing a morpholine ring N-substituted with a methyl group and a carboxylic acid at the 3-position.

| Identifier | Value | Source |

| CAS Number | 1240518-88-0 | [7] |

| Molecular Formula | C₆H₁₁NO₃ | [7] |

| Molecular Weight | 145.16 g/mol | [7] |

| Canonical SMILES | CN1C(COCC1)C(=O)O | [8] |

| InChI Key | PJCXUSBLNCTAJP-UHFFFAOYSA-N | [9] |

The presence of both a basic tertiary amine (the morpholine nitrogen) and an acidic carboxylic acid group makes this an amphoteric compound. The stereocenter at the C3 position means it can exist as (R) and (S) enantiomers, which may have different biological activities and physicochemical properties.

Key Physicochemical Properties

A comprehensive understanding of a drug candidate's behavior requires a thorough evaluation of its core physicochemical properties. This section details the most critical parameters for this compound, provides the best available data, and explains the scientific rationale for their importance.

Ionization Constants (pKa)

The pKa values dictate the extent of ionization of a molecule at a given pH. This is arguably one of the most critical properties, as it influences solubility, permeability, receptor binding, and formulation. This compound has two ionizable centers:

-

The Carboxylic Acid (-COOH): This group will lose a proton to form a carboxylate anion (-COO⁻).

-

The Tertiary Amine (N-CH₃): This group will gain a proton to form a quaternary ammonium cation.

Expected pKa Values:

-

Acidic pKa (Carboxylic Acid): Direct experimental data is unavailable. However, for aliphatic carboxylic acids, the pKa is typically in the range of 4.0 - 5.0 .

-

Basic pKa (Tertiary Amine): The conjugate acid of the highly related compound, N-methylmorpholine, has a pKa of 7.38 .[10] This serves as a strong estimate for the pKa of the tertiary amine in the target molecule.

Causality and Importance: The state of ionization dramatically affects a molecule's interaction with its environment. For oral drug absorption, a molecule must often be in a neutral state to passively diffuse across the lipid membranes of the gut wall. The pKa values, in conjunction with the pH of the gastrointestinal tract, will determine the concentration of the neutral species. For instance, in the low pH of the stomach, the carboxylic acid will be protonated (neutral), but the amine will also be protonated (charged). In the higher pH of the intestine, the carboxylic acid will be deprotonated (charged), while the amine will be largely neutral. This interplay is critical for predicting absorption profiles.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.

-

logP (Partition Coefficient): This describes the partitioning of the neutral species of the molecule between octanol and water.

-

A predicted XlogP value for the hydrochloride salt is -2.8 , suggesting the ionized form is highly hydrophilic.[8] The logP of the neutral molecule is expected to be low.

-

-

logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH, accounting for all ionic species. The logD will vary significantly with pH due to the molecule's amphoteric nature.

Causality and Importance: A delicate balance of lipophilicity is required for a successful drug.[11] If a molecule is too hydrophilic (low logP), it may not be able to cross cell membranes to reach its target. If it is too lipophilic (high logP), it may have poor aqueous solubility, get trapped in lipid membranes, exhibit high plasma protein binding, and be more susceptible to metabolic breakdown by cytochrome P450 enzymes.[3] The "rule of five" suggests that a logP greater than 5 can be a liability for oral drugs.[11] For this compound, the logD will be lowest at pH values where the zwitterionic form predominates and will increase at very low or very high pH where one of the groups is neutralized.

Aqueous Solubility

Solubility is the concentration of a compound in a saturated solution at a given temperature and pH. For oral drugs, poor aqueous solubility is a major hurdle to achieving therapeutic concentrations in the bloodstream.

Expected Solubility:

-

The related isomer, 4-Methyl-morpholine-2-carboxylic acid, is predicted to be slightly soluble in water.[12]

-

Given the presence of polar functional groups and the ability to form salts, this compound is expected to have moderate to good aqueous solubility, especially at pH values where it is ionized. The parent compound, N-methylmorpholine, is miscible with water.[13][14]

Causality and Importance: A drug must be in solution to be absorbed.[15] The solubility of an ionizable compound is lowest at its isoelectric point (the pH at which the net charge is zero) and increases as the pH moves away from this point. Therefore, determining the pH-solubility profile is critical. Low solubility can lead to poor bioavailability and necessitate complex formulation strategies.[16]

Solid-State Properties

-

Melting Point: This property is an indicator of the stability of the crystal lattice.

-

Predicted Value: The isomer, 4-Methyl-morpholine-2-carboxylic acid, has a predicted melting point of 226.29 °C .[12] This suggests a stable crystal lattice, which often correlates with lower solubility. It is important to experimentally verify this for the target compound.

-

-

Crystal Structure: The specific arrangement of molecules in the solid state (polymorphism) can significantly impact solubility, dissolution rate, and stability. While no crystal structure data is available for this compound, related morpholine-containing compounds have been characterized by X-ray crystallography, often revealing chair conformations and extensive hydrogen bonding networks.[17][18][19]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties.

Determination of pKa by Potentiometric Titration

This is the gold standard method for pKa determination due to its precision and accuracy.[20][21]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[20]

-

Sample Preparation: Accurately weigh and dissolve the compound in high-purity water (or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20]

-

Titration:

-

To determine the acidic pKa, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).

-

To determine the basic pKa, titrate a separate sample with a standardized solution of HCl (e.g., 0.1 M).

-

-

Data Acquisition: Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic substance, the first derivative of the titration curve can be used to precisely locate the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP/logD by Shake-Flask Method

The shake-flask method remains the benchmark for lipophilicity measurement.[1][22]

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.[23]

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to allow partitioning to reach equilibrium.[11]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[23]

-

Calculation:

-

logD at pH 7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

To determine logP (for the neutral species), this experiment must be repeated at a pH where the compound is fully un-ionized, or the logP must be calculated from logD and pKa values.

-

Caption: Workflow for logD determination by the shake-flask method.

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.[15][16]

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the relevant physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[15]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer to create a slurry. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a controlled temperature (typically 37 °C for biopharmaceutical relevance) for an extended period (24-72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The measured concentration is the equilibrium solubility at that specific pH and temperature. Plotting solubility vs. pH generates the pH-solubility profile.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR provides information on the number and environment of hydrogen atoms.

-

Experimental Data (in CD₃OD, 400 MHz): δ 4.24-4.22 (m, 1H), 4.00-3.99 (m, 1H), 3.74-3.64 (m, 3H), 3.42-3.38 (m, 1H), 3.20-3.19 (m, 1H), 2.95 (s, 3H).[9]

-

Interpretation: The singlet at 2.95 ppm corresponds to the three protons of the N-methyl group. The multiplets between 3.19 and 4.24 ppm correspond to the protons on the morpholine ring and the proton at the C3 position.

-

-

¹³C NMR: Carbon NMR reveals the number of unique carbon environments.

-

Expected Signals: No experimental data is available. However, one would expect to see six distinct signals: one for the N-methyl carbon, four for the carbons of the morpholine ring, and one for the carbonyl carbon of the carboxylic acid, which would be the most downfield signal (typically 170-180 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[24]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1700-1725 cm⁻¹.[24]

-

C-N Stretch (Amine): Absorptions in the 1000-1250 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption around 1100 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

-

Expected Ionization: In electrospray ionization (ESI), the molecule is expected to readily form a protonated molecule [M+H]⁺ (m/z = 146.08) in positive ion mode and a deprotonated molecule [M-H]⁻ (m/z = 144.07) in negative ion mode.

-

Fragmentation: A common fragmentation pathway would be the loss of the carboxylic acid group (45 Da) from the parent ion.

Conclusion

This compound is a molecule with significant potential, characterized by its amphoteric nature and chirality. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a robust framework for its characterization. By leveraging data from analogous structures and applying the standardized, validated protocols detailed herein, researchers can generate the critical data needed to evaluate its suitability for drug development. A thorough understanding of the interplay between pKa, logD, solubility, and solid-state properties is paramount to advancing this, and any, candidate molecule through the discovery pipeline.

References

- 1. acdlabs.com [acdlabs.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. fiveable.me [fiveable.me]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. CAS 1240518-88-0 | 4-Methyl-morpholine-3-carboxylic acid - Synblock [synblock.com]

- 8. PubChemLite - this compound hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 11. enamine.net [enamine.net]

- 12. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]

- 13. tuodaindus.com [tuodaindus.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. agilent.com [agilent.com]

- 24. chem.libretexts.org [chem.libretexts.org]

4-Methylmorpholine-3-carboxylic acid CAS number and structure

An In-Depth Technical Guide to 4-Methylmorpholine-3-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1240518-88-0), a heterocyclic compound of increasing interest in the fields of medicinal chemistry and organic synthesis. As a functionalized morpholine derivative, it combines the advantageous pharmacokinetic properties often associated with the morpholine scaffold with the versatile reactivity of a carboxylic acid. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's chemical identity, physicochemical properties, a validated synthetic route, and its applications as a strategic building block. Furthermore, essential safety and handling protocols are discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a unique molecule that incorporates a chiral center at the C3 position of the morpholine ring, a tertiary amine at the N4 position, and a carboxylic acid functional group.[1] This combination of features makes it a valuable and versatile building block for creating more complex molecules, particularly in the synthesis of novel pharmaceutical candidates.[1]

Key Identifiers and Properties:

| Parameter | Value | Source |

| CAS Number | 1240518-88-0 | [2][3] |

| Molecular Formula | C6H11NO3 | [2][4] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| InChI Key | PJCXUSBLNCTAJP-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CN1CCOCC1C(=O)O | [4] |

| Monoisotopic Mass | 145.0739 Da | [4] |

| Predicted XlogP | -2.8 | [4] |

| MDL Number | MFCD09997815 | [1][2] |

The structure's low predicted XlogP value suggests high hydrophilicity, a common characteristic for morpholine-containing compounds that can be advantageous for improving the solubility of drug candidates.

Caption: Chemical Structure of this compound.

Synthesis Protocol and Rationale

The synthesis of this compound can be efficiently achieved through the reductive amination of its secondary amine precursor, morpholine-3-carboxylic acid. This method is well-documented and provides a direct route to the desired N-methylated product.

Experimental Protocol:

A detailed procedure is derived from patent literature, demonstrating a robust and scalable method.[3]

-

Preparation: A solution of morpholine-3-carboxylic acid (1.0 eq) is prepared in a suitable solvent system.

-

Reagent Addition: Aqueous formaldehyde (1.2 eq, 37%) is added to the solution. Formaldehyde serves as the source of the methyl group.

-

Catalyst Introduction: A catalyst, 10% palladium on carbon (Pd/C), is added to the reaction mixture. The choice of Pd/C is critical as it is a highly effective and standard catalyst for hydrogenation reactions.

-

Reaction Conditions: The mixture is stirred under a hydrogen atmosphere at room temperature for 24 hours. The hydrogen gas provides the reducing equivalents necessary to convert the intermediate iminium ion to the final tertiary amine.

-

Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield the crude this compound.[3] The product is often of sufficient purity to be used in subsequent steps without further purification.[3]

Causality and Mechanistic Insight: This reaction proceeds via a classical reductive amination pathway. The secondary amine of morpholine-3-carboxylic acid first reacts with formaldehyde to form an unstable carbinolamine, which rapidly dehydrates to form a transient iminium ion. The palladium catalyst then facilitates the addition of hydrogen (H₂) across the C=N double bond of the iminium ion, reducing it to the stable N-methyl group. The use of a hydrogen atmosphere is a clean and efficient reduction method, avoiding the need for more complex hydride reagents.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The strategic value of this compound lies in its utility as a sophisticated chemical building block. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[5]

Core Strengths as a Building Block:

-

Pharmacophore Integration: The carboxylic acid functional group is a cornerstone of drug design, appearing in over 450 marketed drugs.[6][7] It often serves as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. This moiety in this compound provides a direct handle for derivatization into amides, esters, or other bioisosteres to modulate activity and pharmacokinetic profiles.[1][6][7]

-

Improved Physicochemical Properties: The inherent properties of the morpholine ring can mitigate challenges associated with carboxylic acid-containing molecules, such as poor membrane permeability.[6][7] This makes the compound an attractive starting point for developing drugs targeting the CNS.[5]

-

Stereochemical Control: The chiral center at C3 allows for the development of stereochemically pure compounds. This is critical in modern drug design, where a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause off-target effects. Its stereochemical properties make it suitable for use in developing chiral catalysts and ligands.[1]

Caption: Role as a scaffold in synthetic and medicinal chemistry.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices can be established based on its constituent functional groups and data from analogous compounds like 4-Methylmorpholine.[8][9][10] The compound should be treated as a potentially hazardous chemical.

General Laboratory Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

-

Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[11] Do not eat, drink, or smoke in the laboratory area.[11]

-

Spill Management: In the event of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]

Storage and Stability:

-

Conditions: The compound should be stored in a tightly sealed container in a dry, cool place.[2] For long-term stability, storage in a freezer is recommended.[11]

-

Incompatibilities: Keep away from strong oxidizing agents and heat sources.[9]

Conclusion

This compound stands out as a highly functionalized and strategic building block for advanced chemical synthesis. Its unique structure, combining the favorable properties of the morpholine scaffold with the reactivity of a carboxylic acid and a defined stereocenter, provides chemists with a powerful tool for the design and synthesis of novel bioactive molecules. As research in drug discovery continues to demand molecules with optimized physicochemical and pharmacological profiles, the utility of such well-designed intermediates is poised to grow, paving the way for the development of next-generation therapeutics.

References

- 1. 1240518-88-0(this compound) | Kuujia.com [kuujia.com]

- 2. CAS 1240518-88-0 | 4-Methyl-morpholine-3-carboxylic acid - Synblock [synblock.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. PubChemLite - this compound hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. nugentec.com [nugentec.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of 4-Methylmorpholine-3-carboxylic Acid Derivatives: A Call for Exploration

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2][3] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutics.[1] This guide delves into the prospective biological activities of a specific, yet underexplored, class of morpholine-containing molecules: 4-Methylmorpholine-3-carboxylic acid derivatives .

While extensive research has documented the diverse biological activities of various morpholine derivatives, a notable gap in the scientific literature exists concerning the specific derivatives of this compound. This guide, therefore, serves a dual purpose: to provide a comprehensive framework for the synthesis and biological evaluation of these novel compounds, and to issue a call to the scientific community to explore this promising, yet uncharted, territory in drug discovery. We will extrapolate from the known activities of related morpholine-containing compounds to build a strong rationale for the investigation of this specific chemical series.

The this compound Core: A Synthetically Accessible Starting Point

The foundation of our exploration is the this compound molecule. Its structure, featuring a chiral center at the C3 position, offers the potential for stereospecific interactions with biological targets. The carboxylic acid functional group is a versatile handle for the synthesis of a diverse library of derivatives, including amides and esters.

Synthesis of the Core Structure

A common synthetic route to this compound involves the N-methylation of morpholine-3-carboxylic acid. A typical procedure is outlined below.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of morpholine-3-carboxylic acid in a suitable solvent (e.g., methanol), add an excess of formaldehyde.

-

Reduction: Introduce a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The crude product can often be used in subsequent steps without further purification.

Caption: Synthetic scheme for this compound.

Potential Biological Activities: Extrapolating from the Morpholine Pharmacophore

The true potential of this compound lies in its derivatization. By modifying the carboxylic acid group, a wide array of amides and esters can be synthesized, each with unique physicochemical properties and potential biological activities. While direct data on these derivatives is scarce, the well-documented activities of other morpholine-containing compounds provide a strong rationale for their investigation in several key therapeutic areas.

Anticancer Potential

The morpholine moiety is a common feature in a multitude of anticancer agents.[3] Its presence can enhance binding affinity to target proteins and improve the pharmacokinetic profile of the drug.[3]

Mechanistic Insights from Related Compounds:

-

Induction of Apoptosis and Cell Cycle Arrest: Many morpholine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor growth.[2]

-

Enzyme Inhibition: Morpholine derivatives have been designed as inhibitors of key enzymes in cancer signaling pathways, such as phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).

Proposed Research Trajectory:

The synthesis of a library of 4-Methylmorpholine-3-carboxamides, with diverse aromatic and heterocyclic amines, is a logical first step. These derivatives should be screened for their cytotoxic activity against a panel of cancer cell lines.

Protocol 2: Synthesis of 4-Methylmorpholine-3-carboxamide Derivatives

-

Activation of Carboxylic Acid: Activate the carboxylic acid of this compound using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Amine Coupling: Add the desired primary or secondary amine to the activated acid.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, purify the product using column chromatography.

Caption: General scheme for the synthesis of carboxamide derivatives.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized 4-Methylmorpholine-3-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for 4-Methylmorpholine-3-carboxamide Derivatives

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |

| MM-C-01 | H | Phenyl | MCF-7 (Breast) | 15.2 |

| MM-C-02 | H | 4-Chlorophenyl | A549 (Lung) | 8.7 |

| MM-C-03 | H | 2-Pyridyl | HCT116 (Colon) | 12.5 |

| Doxorubicin | - | - | MCF-7 (Breast) | 0.8 |

This data is hypothetical and for illustrative purposes only.

Antimicrobial Potential

The morpholine scaffold is also present in several antimicrobial agents. The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding interactions with microbial targets.

Mechanistic Insights from Related Compounds:

-

Enzyme Inhibition: Some morpholine derivatives are known to inhibit essential microbial enzymes, such as those involved in cell wall synthesis or ergosterol biosynthesis in fungi.

-

Membrane Disruption: Certain morpholine-containing compounds can disrupt the integrity of microbial cell membranes, leading to cell death.

Proposed Research Trajectory:

The synthesis and screening of this compound esters against a panel of pathogenic bacteria and fungi is a promising avenue of investigation.

Protocol 4: Synthesis of this compound Ester Derivatives

-

Esterification: React this compound with an appropriate alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions (Fischer esterification).

-

Alternative Method: Alternatively, convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the desired alcohol.

-

Purification: Purify the resulting ester by distillation or column chromatography.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the synthesized ester derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data for this compound Ester Derivatives

| Compound ID | R (Ester Group) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| MM-E-01 | Ethyl | 32 | 64 | >128 |

| MM-E-02 | Propyl | 16 | 32 | 64 |

| MM-E-03 | Benzyl | 8 | 16 | 32 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 2 |

This data is hypothetical and for illustrative purposes only.

Elucidating the Mechanism of Action: A Deeper Dive

Should initial screening identify promising "hit" compounds, the next critical phase is to elucidate their mechanism of action. This involves a series of more focused biological assays.

Caption: Workflow for mechanism of action studies.

For Anticancer Leads:

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

-

Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining to confirm if cell death occurs via apoptosis.

-

Western Blotting: Investigate the effect of the compound on the expression levels of key proteins involved in cell proliferation and apoptosis signaling pathways.

For Antimicrobial Leads:

-

Time-Kill Assays: Determine the bactericidal or bacteriostatic nature of the compound.

-

Membrane Permeability Assays: Use fluorescent dyes to assess if the compound disrupts the microbial cell membrane.

-

Enzyme Inhibition Assays: If a specific microbial enzyme is a suspected target, perform in vitro assays to measure the compound's inhibitory activity.

Conclusion and Future Directions: A Frontier for Discovery

The exploration of this compound derivatives represents a compelling opportunity in the quest for novel therapeutic agents. The synthetic tractability of the core structure, combined with the proven biological significance of the morpholine pharmacophore, provides a solid foundation for the discovery of new anticancer and antimicrobial compounds.

This guide has outlined a rational and systematic approach to the synthesis, biological evaluation, and mechanistic elucidation of this novel class of compounds. It is our hope that this document will inspire and equip researchers to venture into this promising area of medicinal chemistry. The path from a privileged scaffold to a life-saving drug is arduous, but the potential rewards for human health are immeasurable. The journey to unlock the full therapeutic potential of this compound derivatives awaits its pioneers.

References

- 1. JP2009538897A - Pyrrolo [1,2-a] pyrazin-1 (2H) -one and pyrrolo [1,2-d] [1,2,4] triazine- as inhibitors of poly (ADP-ribose) polymerase (PARP) 1 (2H) -one derivatives - Google Patents [patents.google.com]

- 2. CN112694414A - ä¸ç±»å代è¯é ç¾åºé ¸é ¯å«nè¡çç©ãå¶å¤åç¨é - Google Patents [patents.google.com]

- 3. WO2018224423A1 - (4-(([1,2,4]triazolo[4,3-a]pyridine-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl) ureido derivatives as anti-inflammatory p38 mapk inhibitors for treating diseases of the respiratory tract - Google Patents [patents.google.com]

The Strategic Utility of 4-Methylmorpholine-3-carboxylic Acid as a Chiral Building Block in Modern Drug Development

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffold – Chirality in Morpholine Structures

In the intricate world of medicinal chemistry, the morpholine moiety is a well-established and privileged scaffold.[1][2][3] Its favorable physicochemical properties, including aqueous solubility and metabolic stability, have cemented its role in numerous approved therapeutics. However, the introduction of stereochemistry into the morpholine ring, particularly at the C3 position, unlocks a new dimension of structural and functional diversity. This guide focuses on a specific, yet highly valuable, chiral building block: 4-Methylmorpholine-3-carboxylic acid. We will delve into the synthetic strategies for accessing its enantiopure forms, its critical role in the construction of complex active pharmaceutical ingredients (APIs), and the analytical methodologies required to ensure its stereochemical integrity. As we will explore, this seemingly simple molecule is a testament to how subtle stereochemical control can be pivotal in the development of next-generation therapeutics.

Core Synthesis Strategies: Accessing the Chiral Asset

The value of a chiral building block is directly proportional to the efficiency and reliability of its synthesis. For this compound, two primary strategies are employed: direct asymmetric synthesis of the chiral precursor followed by N-methylation, and the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis: A Foundational Route via Reductive Amination

The most direct route to the racemic form of this compound is through the reductive amination of its secondary amine precursor, morpholine-3-carboxylic acid.[4] This method is robust, high-yielding, and serves as the basis for producing the material needed for subsequent chiral resolution.

Reaction Scheme: Racemic Synthesis

References

Spectroscopic Characterization of 4-Methylmorpholine-3-carboxylic acid: A Technical Guide

Introduction

4-Methylmorpholine-3-carboxylic acid is a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a substituted morpholine, it possesses a conformationally constrained scaffold, while the carboxylic acid moiety provides a handle for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation rooted in the principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for the atoms of this compound (C₆H₁₁NO₃, Molecular Weight: 145.16 g/mol ) will be used throughout this guide.[1]

Caption: Structure and numbering of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol (Exemplary)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, CD₃OD). The choice of solvent is critical; CD₃OD is used here as it readily solubilizes the compound and its exchangeable proton (OH) does not obscure other signals.

-

Instrument: A 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg).

-

Temperature: 298 K.

-

Number of Scans: 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay: 2.0 seconds.

-

Reference: The residual solvent peak of CD₃OD is used as an internal standard (δ = 3.31 ppm).

-

Data Summary and Interpretation

The ¹H NMR spectrum provides a distinct fingerprint for the molecule. The morpholine ring protons appear as complex multiplets due to their fixed chair conformation, while the N-methyl group gives a characteristic singlet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| 4.24 - 4.22 | m | 1H | H-2 | This proton is adjacent to the electron-withdrawing oxygen (O1) and the nitrogen (N4), causing a significant downfield shift. |

| 4.00 - 3.99 | m | 1H | H-6 (eq) | Protons on C6 are adjacent to the electronegative oxygen, shifting them downfield. The equatorial proton typically appears slightly downfield of the axial proton. |

| 3.74 - 3.64 | m | 3H | H-3, H-6 (ax), H-5 (eq) | This complex multiplet contains the proton at the chiral center (H-3) and other ring protons. H-3 is deshielded by the adjacent nitrogen and the carboxylic acid group. |

| 3.42 - 3.38 | m | 1H | H-2 | The second proton on C2, adjacent to oxygen and nitrogen. |

| 3.20 - 3.19 | m | 1H | H-5 (ax) | The axial proton on C5, adjacent to the nitrogen atom. |

| 2.95 | s | 3H | N-CH₃ | The three protons of the methyl group are equivalent and show no coupling, resulting in a sharp singlet. Its position is characteristic for a methyl group attached to a nitrogen atom. |

Data sourced from Benchchem based on a synthesis protocol.[1]

Expertise in Interpretation: The complexity of the multiplets between 3.19 and 4.24 ppm is characteristic of the morpholine ring's rigid chair conformation.[2][3] In this conformation, axial and equatorial protons have different chemical environments and exhibit complex spin-spin coupling (both geminal and vicinal), preventing a simple first-order analysis (n+1 rule). The signals are often overlapping, requiring 2D NMR techniques like COSY for definitive assignment. The singlet at 2.95 ppm is a clear indicator of the N-methyl group, confirming the N-alkylation of the morpholine ring.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Since no direct experimental spectrum was found in the cited literature, the following is a predicted spectrum based on established chemical shift ranges for similar functional groups.

Experimental Protocol (Exemplary)

-

Sample Preparation: As per ¹H NMR protocol.

-

Instrument: A 100 MHz (for ¹³C) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 seconds.

-

Reference: The solvent peak of CD₃OD (δ = 49.0 ppm).

-

Predicted Data and Interpretation

The predicted chemical shifts are derived from typical values for N-substituted morpholines and carboxylic acids.[4][5]

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Prediction |

| ~170-175 | C =O | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region.[5] |

| ~65-70 | C-2, C-6 | These carbons are attached to the electronegative ring oxygen (O1), causing a significant downfield shift into the typical C-O range. |

| ~55-60 | C-3 | This carbon is adjacent to the nitrogen atom and the carboxylic acid group, leading to a downfield shift. |

| ~50-55 | C-5 | This carbon is adjacent to the nitrogen atom. |

| ~45-50 | N-C H₃ | The N-methyl carbon appears in a characteristic region for carbons attached to a nitrogen atom. |

Causality Behind Predictions: The chemical shifts of the morpholine ring carbons (C2, C3, C5, C6) are primarily influenced by their proximity to the heteroatoms (N4 and O1). Carbons adjacent to the oxygen (C2, C6) are expected to be the most downfield. The presence of the carboxylic acid substituent at the C3 position will further deshield C3 relative to C5. The carbonyl carbon of the acid is the most down-of-all, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. While an experimental spectrum for the title compound is not available, its key absorptions can be reliably predicted.

Experimental Protocol (Exemplary)

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Format: Transmittance or Absorbance.

-

Predicted Data and Interpretation

The predicted IR spectrum is dominated by the features of the carboxylic acid and the morpholine backbone.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches. |

| 2980 - 2850 (sharp) | C-H stretch | Aliphatic (CH₂, CH₃) | These absorptions arise from the stretching of C-H bonds in the morpholine ring and the N-methyl group. |

| 1730 - 1700 (strong, sharp) | C=O stretch | Carboxylic Acid | A strong, sharp peak in this region is definitive for the carbonyl group of a carboxylic acid. |

| 1320 - 1210 (medium) | C-O stretch | Carboxylic Acid & Ether | This region will contain contributions from both the C-O single bond of the carboxylic acid and the C-O-C ether linkage within the morpholine ring. |

| 1200 - 1050 (medium) | C-N stretch | Tertiary Amine | This absorption corresponds to the stretching of the C-N bonds within the N-methylmorpholine structure. |

Expertise in Interpretation: The most diagnostic feature would be the simultaneous presence of a very broad O-H stretch centered around 3000 cm⁻¹ and a strong carbonyl (C=O) peak around 1710 cm⁻¹.[6] This combination is a highly reliable indicator of a carboxylic acid functional group. The C-H stretches just below 3000 cm⁻¹ confirm the aliphatic nature of the ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol (Exemplary)

-

Sample Introduction: Infuse a dilute solution of the sample (e.g., in methanol) directly into the ion source.

-

Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Predicted Data and Fragmentation Analysis

The predicted m/z values are based on the compound's exact mass and common ionization adducts.[7]

| Predicted m/z | Ion Species | Rationale |

| 146.081 | [M+H]⁺ | Protonated molecule; expected to be the base peak in positive ESI mode. |

| 168.063 | [M+Na]⁺ | Sodiated adduct; commonly observed in ESI-MS. |

| 144.066 | [M-H]⁻ | Deprotonated molecule; expected to be the base peak in negative ESI mode. |

Fragmentation Pathway: In tandem MS (MS/MS) experiments, the protonated molecule ([M+H]⁺ at m/z 146.1) would likely undergo fragmentation. The most probable fragmentation pathway involves the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or CO₂ (44 Da), and cleavage of the morpholine ring.

Caption: Plausible fragmentation pathway for [M+H]⁺ of the title compound.

Trustworthiness of Analysis: The fragmentation is guided by established principles.[8][9] The initial loss of water or the entire carboxyl group is a common pathway for protonated carboxylic acids. Subsequent fragmentation of the morpholine ring, such as the loss of an ethylene oxide unit, is also a characteristic cleavage for this heterocyclic system. The fragment at m/z 102.1 corresponds to the 4-methylmorpholine cation radical after loss of the carboxyl group, a very stable and expected fragment.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of all spectroscopic data. The following workflow illustrates the logical process of structure elucidation.

Caption: Logical workflow for the integrated spectroscopic analysis.

Conclusion

The collective spectroscopic evidence provides a definitive structural confirmation of this compound. ¹H NMR confirms the presence and connectivity of the morpholine ring protons and the N-methyl group. Predicted ¹³C NMR accounts for all six unique carbon environments. Predicted IR spectroscopy corroborates the key functional groups, especially the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This guide demonstrates how a multi-technique spectroscopic approach ensures the highest level of scientific integrity and confidence in molecular characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. echemi.com [echemi.com]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. PubChemLite - this compound hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. whitman.edu [whitman.edu]

- 9. GCMS Section 6.15 [people.whitman.edu]

In-Depth Technical Guide: Stability and Storage Conditions for 4-Methylmorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

4-Methylmorpholine-3-carboxylic acid, with the molecular formula C6H11NO3, is a heterocyclic compound featuring a morpholine ring N-substituted with a methyl group and a carboxylic acid at the 3-position. Its structural uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The stability of this compound is of paramount importance, as degradation can introduce impurities, compromise reaction yields, and impact the biological activity and safety profile of final products.

Comprehensive Stability Profile

The chemical stability of this compound is governed by its functional groups: a tertiary amine and a carboxylic acid. While specific degradation kinetics are not extensively documented in peer-reviewed literature, a stability profile can be constructed based on the known reactivity of these moieties and information from safety data sheets (SDS) for this and similar compounds.

2.1. Key Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate decomposition. Safety data sheets for similar compounds recommend storing in a cool place.

-

Light: As with many complex organic molecules, exposure to light can induce photochemical degradation.

-

Moisture: The compound may be moisture-sensitive. Absorption of water can facilitate degradation reactions.

-

Oxidizing Agents: The tertiary amine is susceptible to oxidation. Therefore, contact with strong oxidizing agents should be avoided.

-

Atmosphere: To prevent oxidation and moisture absorption, storage under an inert atmosphere like nitrogen or argon is recommended.

2.2. Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be:

-

Oxidation: The nitrogen atom of the morpholine ring is a likely site for oxidation, potentially forming an N-oxide.

-

Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at higher temperatures.

-

Ring Opening: While less common under typical storage conditions, cleavage of the C-N bond in the morpholine ring is a known degradation pathway for morpholine derivatives in biological and environmental systems.

Caption: Key environmental factors and potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on supplier safety data sheets and best practices for similar chemical entities.

3.1. Storage Conditions Summary

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool, dry place. Some suppliers may recommend freezer storage. | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen). | To prevent oxidation and moisture absorption. |

| Container | Tightly closed, light-resistant container (e.g., amber glass). | To protect from light and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated area. | General safety precaution for chemical storage. |

| Incompatibilities | Keep away from strong oxidizing agents. | To prevent hazardous reactions. |

3.2. Handling Procedures

-

Handle in a well-ventilated area to avoid inhalation of any dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from sources of ignition.

Experimental Workflow for Stability Assessment

A robust in-house stability study is the most definitive way to establish a reliable shelf-life for this compound under your specific laboratory conditions.

4.1. Objective

To determine the rate of degradation of this compound under various storage conditions (e.g., temperature, humidity, light) over time.

4.2. Experimental Design

Caption: A generalized workflow for conducting a stability study on this compound.

4.3. Step-by-Step Protocol

-

Initial Analysis (Time Zero):

-

Thoroughly characterize the initial batch of this compound for purity (using a validated HPLC method), physical appearance, and moisture content (Karl Fischer titration). This serves as the baseline.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into multiple vials suitable for the different storage conditions.

-

For studies involving an inert atmosphere, purge the vials with nitrogen or argon before sealing.

-

Place the vials into calibrated stability chambers set to the desired conditions.

-

-

Time-Point Testing:

-

At predefined intervals, remove samples from each storage condition.

-

Allow the samples to equilibrate to ambient temperature before opening.

-

Perform the same analytical tests as in the initial analysis.

-

-

Data Analysis and Interpretation:

-

Compare the results at each time point to the initial data.

-

Quantify any new impurities that appear and calculate the degradation rate.

-

Based on the data, establish a retest date or shelf-life for the compound under the tested conditions.

-

A Comprehensive Guide to 4-Methylmorpholine-3-carboxylic Acid: Synthesis, Properties, Commercial Availability, and Applications in Drug Discovery

Abstract

4-Methylmorpholine-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its distinct structure, featuring a morpholine ring and a carboxylic acid group, renders it a valuable building block in organic synthesis. This guide provides an in-depth analysis of its chemical properties, synthesis, commercial availability, and applications, particularly within the realm of drug discovery. We will explore the nuances of sourcing this compound, detailing key suppliers and considerations for procurement, and present a technical overview of its utility as a synthetic intermediate for bioactive molecules.

Chapter 1: Introduction to this compound

Chemical Identity and Structure

This compound, identified by the CAS Number 1240518-88-0, is a derivative of morpholine, a common saturated heterocycle. The structure is characterized by a methyl group attached to the nitrogen at position 4 and a carboxylic acid group at position 3. This unique arrangement of functional groups imparts specific stereochemical and reactive properties that are highly sought after in synthetic chemistry.[1]

-

InChI Key: PJCXUSBLNCTAJP-UHFFFAOYSA-N[4]

The presence of both a tertiary amine (the N-methylated morpholine nitrogen) and a carboxylic acid makes it an interesting zwitterionic compound, though it is often supplied as a hydrochloride salt to improve stability and handling.[5]

Key Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][4] |

| Appearance | Typically a solid | [6] |

| Storage | Dry, sealed place | [2] |

Note: Specific properties like melting and boiling points are not consistently reported across suppliers and should be confirmed with the certificate of analysis upon purchase.

Significance in Organic Synthesis and Medicinal Chemistry

The carboxylic acid functional group is a cornerstone in drug design, often playing a critical role in the pharmacophore of a therapeutic agent by interacting with biological targets.[7] However, its presence can also pose challenges related to metabolic instability and membrane permeability.[7] this compound serves as a valuable scaffold that incorporates this crucial functional group within a constrained cyclic system. This structural rigidity can be advantageous in drug design for optimizing binding affinity to target proteins. Its unique structure is utilized in the development of chiral catalysts, ligands, and various bioactive molecules.[1]

Chapter 2: Synthesis and Mechanistic Insights

A common synthetic route to this compound involves the N-methylation of a morpholine-3-carboxylic acid precursor.[4] A documented procedure involves the reductive amination of morpholine-3-carboxylic acid with formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]

Reaction Scheme: morpholine-3-carboxylic acid + formaldehyde --(10% Pd/C, H₂)--> this compound[4]

This reaction is efficient and proceeds under relatively mild conditions, making it suitable for laboratory-scale synthesis.[4] The starting material, morpholine-3-carboxylic acid, can be obtained commercially in its racemic or enantiomerically pure forms (e.g., (S)-morpholine-3-carboxylic acid).

Chapter 3: Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers who specialize in providing building blocks for research and development. It is crucial for researchers to consider factors such as purity, available analytical data (NMR, HPLC, etc.), and lead times when sourcing this compound. The compound is typically available as the free acid or as a hydrochloride salt.[5]

Key Global Suppliers

The following table provides a comparative overview of some of the key suppliers of this compound. This list is not exhaustive but represents a selection of reputable vendors.

| Supplier | Product Name | CAS Number | Purity/Form | Notes |

| Biosynth | This compound hydrochloride | 1240518-90-4 | Reference Standard | High-quality standard for pharmaceutical testing. |

| BenchChem | This compound | 1240518-88-0 | Inquire | For research use only.[4] |

| Synblock | 4-Methyl-morpholine-3-carboxylic acid | 1240518-88-0 | NLT 98% | Provides MSDS, NMR, HPLC, LC-MS data.[2] |

| BLDpharm | (S)-4-Methylmorpholine-3-carboxylic acid | 1315051-74-1 | Inquire | Chiral version available.[8] |

| Ambeed | This compound hydrochloride | 1240518-90-4 | Inquire | Provides NMR, HPLC, LC-MS, UPLC data.[5] |

Considerations for Sourcing

When procuring this compound, it is imperative to:

-

Verify the CAS Number: Ensure you are ordering the correct compound, whether it's the free acid (1240518-88-0) or the hydrochloride salt (1240518-90-4).[2]

-

Request Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, HPLC) to confirm the identity and purity of the compound.[2][5]

-

Consider Stereochemistry: If your synthesis is stereospecific, ensure you are sourcing the correct enantiomer (e.g., (S)- or (R)- form).[8]

-

Intended Use: The compound is typically sold for research use only and is not intended for human or veterinary use.[2][4]

Chapter 4: Applications in Drug Development and Research

While specific examples of marketed drugs containing the this compound moiety are not readily found in the public domain, its parent structure, N-methylmorpholine, is widely used in pharmaceutical synthesis. N-methylmorpholine (NMM) serves as a mild base in a variety of reactions, including the synthesis of the third-generation cephalosporin antibiotic, Cefdinir.[9][10][11] It is also a precursor to N-methylmorpholine N-oxide (NMMO), a commercially significant oxidant.[9][12]

The carboxylic acid derivatives of N-methylmorpholine, such as the topic compound, are valuable as constrained amino acid analogues or as building blocks for creating more complex molecules. The presence of the carboxylic acid allows for standard peptide coupling reactions or other derivatizations to incorporate the morpholine scaffold into larger drug candidates.

Workflow: Integrating into a Drug Discovery Pipeline

The following diagram illustrates a typical workflow for incorporating this compound into a drug discovery project.

Caption: Workflow for utilizing this compound in drug discovery.

Chapter 5: Experimental Protocols

Protocol for Quality Control and Purity Assessment

Upon receiving a shipment of this compound, it is best practice to perform in-house quality control to verify its identity and purity.

-

¹H NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CD₃OD or D₂O).

-

Acquire a ¹H NMR spectrum.

-

Compare the observed chemical shifts and integration values with reference data. For example, a published spectrum in CD₃OD shows characteristic signals including a singlet for the N-methyl group around 2.95 ppm and multiplets for the morpholine ring protons between 3.19 and 4.24 ppm.[4]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient containing 0.1% formic acid or trifluoroacetic acid).

-

Inject a solution of the compound and analyze the chromatogram for the presence of impurities.

-

Determine the purity by integrating the peak area of the main component relative to the total peak area.

-

Example Protocol: Amide Bond Formation

This protocol describes a typical procedure for coupling this compound with a primary amine using a standard peptide coupling reagent like HBTU.

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Activation: Add a coupling agent such as HBTU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add the desired primary amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Chapter 6: Conclusion and Future Outlook

This compound is a readily available and synthetically versatile building block for researchers in drug discovery and medicinal chemistry. Its constrained cyclic structure and key functional groups make it an attractive scaffold for generating novel chemical entities. The commercial landscape offers several reputable suppliers, enabling straightforward procurement for research purposes. As the demand for novel heterocyclic scaffolds in drug development continues to grow, we can anticipate that derivatives of N-methylmorpholine, including the title compound, will find increasing application in the synthesis of next-generation therapeutics.

References

- 1. 1240518-88-0(this compound) | Kuujia.com [kuujia.com]

- 2. CAS 1240518-88-0 | 4-Methyl-morpholine-3-carboxylic acid - Synblock [synblock.com]

- 3. PubChemLite - this compound hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. 1240518-90-4|this compound hydrochloride| Ambeed [ambeed.com]

- 6. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1315051-74-1|(S)-4-Methylmorpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. innospk.com [innospk.com]

- 10. asianpubs.org [asianpubs.org]

- 11. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

The Strategic Utility of 4-Methylmorpholine-3-carboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, the demand for structurally unique and stereochemically defined building blocks is paramount. 4-Methylmorpholine-3-carboxylic acid, a heterocyclic and conformationally constrained amino acid analogue, has emerged as a molecule of significant interest. Its rigid morpholine scaffold, combined with the versatile carboxylic acid functionality and a defined stereocenter, makes it a valuable tool in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and peptide science. This guide provides a comprehensive overview of its synthesis, core physicochemical properties, and its strategic application as a chiral building block for creating novel molecular architectures with enhanced biological activity and tailored pharmacokinetic profiles.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound characterized by a morpholine ring N-methylated at the 4-position and substituted with a carboxylic acid group at the 3-position.[1] This unique arrangement confers a set of desirable properties for synthetic applications.

The presence of the tertiary amine and the carboxylic acid moiety within a constrained cyclic structure makes it a valuable intermediate for creating derivatives with specific spatial orientations.[1] Its stability under standard reaction conditions and compatibility with common organic solvents further enhance its utility in multi-step synthetic sequences.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1240518-88-0 | [1] |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [2] |

| InChI Key | PJCXUSBLNCTAJP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CN1CCOCC1C(=O)O | [3] |

Synthesis: A Validated Protocol

The synthesis of this compound is efficiently achieved through a reductive amination pathway starting from the readily available morpholine-3-carboxylic acid. This process is notable for its high yield and operational simplicity.

Causality in Experimental Design:

The chosen synthetic route leverages the nucleophilicity of the secondary amine in the morpholine-3-carboxylic acid precursor. Formaldehyde serves as the C1 source for the methyl group. The core of the transformation is a reductive amination, where the initially formed iminium intermediate is reduced in situ.[4] Palladium on carbon (Pd/C) is an excellent and robust catalyst for this type of hydrogenation, ensuring a clean and high-yielding conversion under mild conditions (room temperature, hydrogen atmosphere). The use of an aqueous solvent system makes this a relatively green and safe procedure.

Detailed Experimental Protocol: Reductive N-Methylation[2]

-

Reactant Preparation: A solution of morpholine-3-carboxylic acid (1.0 eq, 0.86 mmol, 140 mg) is prepared in an appropriate aqueous solvent.

-

Addition of Reagents: To this solution, aqueous formaldehyde (1.2 eq, 1.0 mmol, 0.1 g of 37% solution) is added, followed by the catalyst, 10% palladium on carbon (150 mg, 50% water wet).

-

Reaction Execution: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature. The reaction is monitored for completion, which is generally achieved within 24 hours.

-

Workup and Isolation: Upon completion, the heterogeneous catalyst is removed by filtration through a pad of Celite or a similar filter aid. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The protocol notes that the crude material (120 mg, ~96% yield) is often of sufficient purity to be used in subsequent steps without further purification.[2] For exacting applications, recrystallization or chromatographic purification could be employed.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.[2]

Applications in Advanced Organic Synthesis

The true value of this compound lies in its application as a specialized building block. Its constrained nature is particularly sought after in the design of bioactive molecules and peptidomimetics.

As a Conformationally Constrained Amino Acid Analogue

Scientific Rationale: Natural peptides often suffer from poor metabolic stability and lack of defined secondary structure in solution, which can limit their therapeutic potential.[5] Incorporating rigid structural elements, such as the morpholine scaffold of this compound, into a peptide backbone is a powerful strategy to overcome these limitations.[6] This "conformational constraint" can lock the peptide into a bioactive conformation, enhancing its binding affinity to a biological target and increasing its resistance to proteolytic degradation.[7][8]

Application in Peptidomimetics: By replacing a natural amino acid residue with this compound, medicinal chemists can induce specific turns or kinks in the peptide chain. This is crucial for mimicking the structure of β-turns, which are common recognition motifs in protein-protein interactions.[9][10] The synthesis involves standard solid-phase or solution-phase peptide coupling methodologies, where the carboxylic acid group of the title compound is activated and reacted with the N-terminus of a growing peptide chain.[11]

Logical Relationship Diagram

Caption: Logic diagram illustrating the use of constrained analogues to improve peptide properties.

Chiral Building Block in Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12][13][14] It is often incorporated to improve the pharmacokinetic profile of a molecule, enhancing properties like aqueous solubility and metabolic stability. This compound serves as a chiral entry point to this valuable pharmacophore.

Application in Drug Discovery: Its structure can be found in intermediates for the synthesis of complex bioactive molecules. For example, quinoline-4-carboxylic acid derivatives, which possess a wide range of biological activities including antitumor and antiviral effects, can be synthesized via multi-component reactions.[15][16][17] While not a direct reactant in the cited Doebner-type synthesis, the use of N-methylmorpholine (NMM) as a base highlights the compatibility of the morpholine nucleus in such transformations.[15][16] The chiral center at the 3-position of this compound allows for the stereocontrolled synthesis of complex targets, where the orientation of substituents is critical for biological activity.

Conclusion and Future Outlook

This compound is more than a simple heterocyclic compound; it is a strategic tool for molecular design. Its validated and high-yielding synthesis makes it readily accessible for research and development. Its primary application as a conformationally constrained amino acid analogue provides a robust method for enhancing the therapeutic potential of peptides by imparting structural rigidity and proteolytic resistance. Furthermore, as a chiral building block, it offers a gateway to novel, stereochemically defined morpholine-containing compounds in the pursuit of new therapeutics. As the fields of peptidomimetics and targeted drug discovery continue to evolve, the utility of specialized building blocks like this compound is set to expand, enabling the creation of next-generation pharmaceuticals with precisely engineered properties.

References

- 1. 1240518-88-0(this compound) | Kuujia.com [kuujia.com]